3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 5852-56-2
VCID: VC16724496
InChI: InChI=1S/C14H15Cl2NO/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8H2,1-2H3
SMILES:
Molecular Formula: C14H15Cl2NO
Molecular Weight: 284.2 g/mol

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

CAS No.: 5852-56-2

Cat. No.: VC16724496

Molecular Formula: C14H15Cl2NO

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one - 5852-56-2

Specification

CAS No. 5852-56-2
Molecular Formula C14H15Cl2NO
Molecular Weight 284.2 g/mol
IUPAC Name 3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C14H15Cl2NO/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8H2,1-2H3
Standard InChI Key QPDHSSRWWRORRC-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)Cl)Cl)C

Introduction

The compound 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a synthetic organic molecule with potential applications in medicinal chemistry and material science. This article provides a comprehensive review of its chemical structure, properties, synthesis, and potential applications.

Synthesis Pathways

The synthesis of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves:

  • Starting Materials:

    • 3,5-Dichloroaniline.

    • A cyclohexenone derivative.

  • Reaction Conditions:

    • The reaction is carried out under controlled temperatures using catalytic or stoichiometric reagents to facilitate the nucleophilic substitution of the amine group onto the cyclohexenone ring.

  • Purification:

    • The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Applications and Potential Uses

4.1 Medicinal Chemistry
Although specific biological studies on this compound were not found in the search results, structurally similar compounds have been explored for:

  • Anti-inflammatory properties.

  • Anticancer activity through inhibition of specific enzymes or pathways.

4.2 Material Science
The dichlorophenyl group enhances the compound's stability and may make it useful in designing materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Applications
3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 249.73Medicinal chemistry research
3-[(3,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 275.34Drug discovery and material science

Research Gaps and Future Directions

This compound warrants further investigation to:

  • Determine its pharmacological activity through in vitro and in vivo studies.

  • Explore its potential as a precursor for synthesizing derivatives with enhanced biological activity.

  • Investigate its physicochemical properties for potential industrial applications.

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